molecular formula C10H10FN3 B1503936 (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine CAS No. 1177318-23-8

(1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1503936
CAS RN: 1177318-23-8
M. Wt: 191.2 g/mol
InChI Key: CCPWGSMNBSDCGL-UHFFFAOYSA-N
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Description

“(1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine” is a chemical compound with the empirical formula C10H11ClFN3 and a molecular weight of 227.67 . It is sold in solid form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-oxadiazole derivatives have been synthesized and characterized using UV, IR, 1H NMR, 13C NMR, and mass spectrometry . Another study reported the synthesis of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas .


Molecular Structure Analysis

The molecular structure of “(1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine” can be represented by the SMILES string "Cl.NCc1cnn(c1)-c2cccc(F)c2" . The InChI key for this compound is XFKCONJKPIJIOV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine” is a solid at room temperature . It has a molecular weight of 191.21 .

Scientific Research Applications

Alzheimer's Disease Treatment

  • Research has explored the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives for the treatment of Alzheimer's disease. These compounds show promise as inhibitors of acetylcholinesterase and monoamine oxidase (MAO), with certain derivatives demonstrating significant inhibitory activities. The structure-activity relationships reveal that chloro derivatives are more effective acetylcholinesterase inhibitors compared to fluoro derivatives, whereas the reverse trend is observed in MAO-B inhibitory activity. This suggests potential therapeutic applications in neurodegenerative diseases through selective enzyme inhibition (Kumar et al., 2013).

Antipsychotic Agents

  • A series of novel potential antipsychotic agents based on the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols structure were synthesized and evaluated. These compounds show antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, indicating a new mechanism of action for antipsychotic therapy. The research suggests these compounds could offer alternatives to existing antipsychotic drugs, with fewer side effects related to dopamine receptor interactions (Wise et al., 1987).

Molecular Logic Devices

  • The development of 1,3,5-triarylpyrazolines as pH-driven off-on-off molecular logic devices showcases the application of pyrazole derivatives in material science. These compounds operate according to photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, with their fluorescence properties being modulated by pH levels. Such materials have potential applications in the development of smart sensors and molecular electronics (Zammit et al., 2015).

Catalytic Evaluation

  • Research on the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their use in C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles has been reported. These complexes demonstrate good catalytic activity and selectivity, highlighting the role of pyrazole derivatives in catalysis and potential applications in synthetic chemistry (Roffe et al., 2016).

Luminescent Materials

  • The synthesis of strongly luminescent neutral copper(I) complexes with pyrazole derivatives is another area of interest. These compounds exhibit strong blue/white luminescence with high emission quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs) (Czerwieniec et al., 2011).

properties

IUPAC Name

[1-(3-fluorophenyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPWGSMNBSDCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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